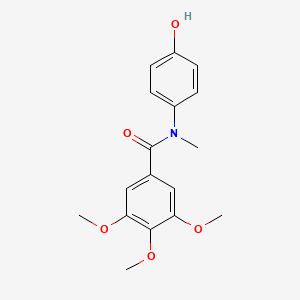![molecular formula C16H22O5 B14347358 4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid CAS No. 90293-87-1](/img/structure/B14347358.png)
4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid is an organic compound with the molecular formula C16H22O5 . It is known for its unique chemical structure, which includes a benzoic acid moiety esterified with a 2-ethylhexyl group.
Preparation Methods
The synthesis of 4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid typically involves the esterification of benzoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The industrial production of this compound may involve similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents, is ongoing.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 2-ethylhexanol, which can then participate in further biochemical reactions. The aromatic ring can interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar compounds to 4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid include:
4-[(2-hydroxyethoxy)carbonyl]benzoic acid: This compound has a similar ester group but with a hydroxyethoxy substituent instead of 2-ethylhexyl.
Mono (2-ethylhexyl) terephthalate: This compound is structurally similar but involves terephthalic acid instead of benzoic acid.
The uniqueness of this compound lies in its specific ester group and the resulting chemical properties, which make it suitable for a wide range of applications .
Properties
CAS No. |
90293-87-1 |
|---|---|
Molecular Formula |
C16H22O5 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
4-(2-ethylhexoxycarbonyloxy)benzoic acid |
InChI |
InChI=1S/C16H22O5/c1-3-5-6-12(4-2)11-20-16(19)21-14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) |
InChI Key |
YAPZWQDEYZQTOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)OC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)




![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)





![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)
![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)
